molecular formula C10H11N5O B8473846 2,4-Diamino-6-benzyloxy-s-triazine

2,4-Diamino-6-benzyloxy-s-triazine

Cat. No.: B8473846
M. Wt: 217.23 g/mol
InChI Key: FXXUYUZEWHFQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-benzyloxy-s-triazine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
The compound has been studied for its potential in enhancing chemotherapeutic treatments. Specifically, it has been shown to inactivate the O6-alkylguanine-DNA-alkyltransferase enzyme, which is responsible for DNA repair in tumor cells. This mechanism enhances the effectiveness of alkylating agents used in cancer therapy. A patent describes the method of using 2,4-diamino-6-benzyloxy-s-triazine alongside antineoplastic agents to improve therapeutic outcomes by reducing tumor cell resistance to treatment .

Antifolate Activity
Research indicates that this compound exhibits inhibitory effects against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This property positions it as a potential candidate for treating lymphatic filariasis and possibly other diseases where folate metabolism is disrupted . In vitro studies have demonstrated significant activity against Brugia malayi, the causative agent of lymphatic filariasis, confirming its role as a DHFR inhibitor .

Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains, including multidrug-resistant clinical isolates. Its derivatives have been evaluated for their antimicrobial efficacy, revealing a high selectivity index and good safety profile compared to standard antibiotics . The presence of electron-withdrawing groups in its structure enhances its antibacterial activity significantly.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. The incorporation of different substituents can lead to variations in potency against specific targets such as DHFR or bacterial strains .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Pharmaceuticals Chemotherapy enhancementInactivates O6-alkylguanine-DNA-alkyltransferase
Antifolate agentSignificant activity against Brugia malayi
Biological Activity AntimicrobialEffective against MDR strains with good selectivity
Synthesis Structural modificationsEnhances biological activity through various substituents

Case Studies

  • Enhanced Chemotherapy : A study demonstrated that administering this compound alongside alkylating agents resulted in increased cytotoxicity towards resistant tumor cells. The study highlighted the compound's ability to lower the required doses of traditional chemotherapeutics while maintaining efficacy .
  • Antifilarial Research : In vitro tests involving a library of antifolate compounds showed that those containing this compound exhibited significant inhibition of DHFR and induced apoptosis in Brugia malayi microfilariae . This finding supports its potential use in developing new treatments for filariasis.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

6-phenylmethoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15)

InChI Key

FXXUYUZEWHFQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Diamino-6-chloro-s-triazine (2.25 g, 15.0 mmol) was added to a solution of sodium (0.43 g, 18.8 mmol) in benzyl alcohol (30 mL) under argon. The suspension was heated in a 130° C. oil bath for 3.5 h. The excess benzyl alcohol was removed under vacuum and the resulting solid was collected with the aid of benzene, and washed with water (100 mL): yield, 1.83 g (56%); mp 184°-185° C. (lit. 186°-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970)); UV (pH 1) λmax 233 nm (sh) (ε=0.589×104); (pH 6.9) 238 (sh) (0.111×104); (pH 13) 240 (sh) (0.073×104); 1H NMR δ5.25 (s, 2H, ArCH2), 6.63 (s, 4H, NH2 , exchange with D2O), 7.30-7.42 (m, 5H, ArH); MS (EI) calcd. m/z for C10H11N5O 217.0963, found 217.0955.
Quantity
2.25 g
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reactant
Reaction Step One
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0.43 g
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reactant
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30 mL
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reactant
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λmax
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0 (± 1) mol
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238
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[Compound]
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240
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0 (± 1) mol
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C10H11N5O
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,4-Diamino-6-chloro-s-triazine (2.25 g, 15.0 mmol) was added to a solution of sodium (0.43 g, 18.8 mmol) in benzyl alcohol (30 mL) under argon. The suspension was heated in a 130° C. oil bath for 3.5 h. The excess benzyl alcohol was removed under vacuum and the resulting solid was collected with the aid of benzene, and washed with water (100 mL): yield, 1.83 g (56%); mp 184-185° C. (lit. 186-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970)); UV (pH 1) lmax 233 n=(sh) (e=0.589×104); (pH 6.9) 238 (sh) (0.111×104); (pH 13) 240 (sh) (6.073×104); 1H NMR d 5.25 (s, 2 H, ArCH2), 6.63 (s, 4 H, NH2, exchange with D2O), 7.30-7.42 (m, 5 H, ArH); MS (EI) calcd. m/z for C10H11N5O 217.0963, found 217.0955.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C10H11N5O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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